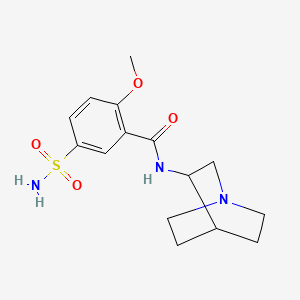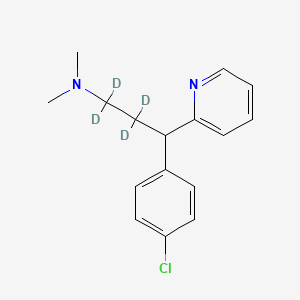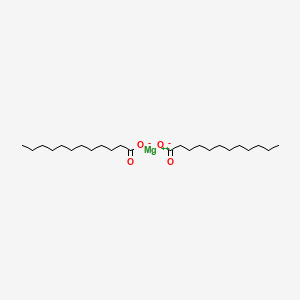
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Quinuclidinyl Moiety: The quinuclidinyl group is attached through a nucleophilic substitution reaction, where the benzamide core reacts with a quinuclidine derivative.
Incorporation of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinuclidinyl derivatives.
科学的研究の応用
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidinyl moiety is known to interact with acetylcholine receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Chloro-N-(3-quinuclidinyl)benzamide: Shares the quinuclidinyl and benzamide core but differs in the presence of a chloro group instead of a methoxy and sulfamoyl group.
6-Chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine: Contains a similar methoxy group but has a different core structure and additional functional groups.
Uniqueness
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is unique due to the combination of its methoxy, quinuclidinyl, and sulfamoyl groups, which confer distinct chemical properties and biological activities. This unique combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
62190-13-0 |
|---|---|
分子式 |
C15H21N3O4S |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H21N3O4S/c1-22-14-3-2-11(23(16,20)21)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19)(H2,16,20,21) |
InChIキー |
RAWMIERDKUXAKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)



![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)



![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
